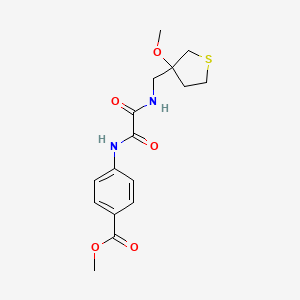

![molecular formula C18H18FN3O3S B2919979 N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1904021-56-2](/img/structure/B2919979.png)

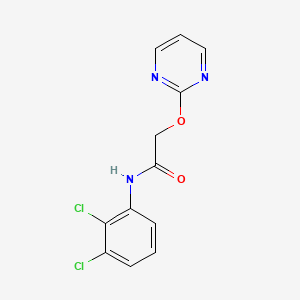

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide is a useful research compound. Its molecular formula is C18H18FN3O3S and its molecular weight is 375.42. The purity is usually 95%.

BenchChem offers high-quality N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Melanoma Imaging

- Radiotracer Development : A study by Greguric et al. (2009) discussed the development of a novel radiotracer, [(18)F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide, for PET melanoma imaging. This radiotracer demonstrated high tumor uptake and rapid body clearance, mainly through renal excretion, showing potential for assessing the responsiveness of therapeutic agents in clinical trials.

Neuroprotection

- Na+/Ca2+ Exchange Inhibition : Research by Iwamoto & Kita (2006) on a related compound, YM-244769, identified it as a potent Na+/Ca2+ exchange inhibitor. This compound preferentially inhibited NCX3 and was found to protect against hypoxia/reoxygenation-induced cell damage in neuronal cells, highlighting its potential as a neuroprotective drug.

Alzheimer's Disease

- β-Amyloid Plaque Imaging : Cui et al. (2012) synthesized and evaluated two radiofluoro-pegylated phenylbenzoxazole derivatives for imaging cerebral β-amyloid plaques in Alzheimer's disease using PET. Their study, found in Cui et al. (2012), demonstrated these derivatives' high affinity for Aβ aggregates and potential use in detecting plaques in the living human brain.

Gastric Lesion Protection

- 1-Methylnicotinamide Derivative : The study by Brzozowski et al. (2008) explored the effects of 1-Methylnicotinamide (MNA), a derivative of nicotinamide, on gastric lesions. MNA was found to offer potent protection against stress-induced gastric lesions, involving mechanisms such as the action of prostacyclin and sensory nerves.

Supramolecular Chemistry

- Copper(II) Complexes with Nicotinamide : Halaška et al. (2016) conducted a study on copper(II) complexes involving nicotinamide, demonstrating the potential of nicotinamide in forming supramolecular arrays. Their research, detailed in Halaška et al. (2016), showcased the structural versatility and potential applications of such complexes in materials science.

Drug Synthesis

- Solid Support Synthesis : Ouyang, Tamayo, and Kiselyov (1999) reported on the efficient assembly of dibenz[b,f]oxazepin-11(10H)-ones using a solid support synthesis method. Their study, found in Ouyang et al. (1999), highlights the potential for creating complex molecular structures, like the one in your query, through innovative synthesis techniques.

Organic Synthesis and Catalysis

- Asymmetric Mannich Reaction : A study by Li, Lin, & Du (2019) developed an organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles and dibenzo[b,f][1,4]oxazepines. This method efficiently constructs tetrasubstituted C‒F stereocenters, demonstrating the compound's relevance in stereoselective synthesis.

properties

IUPAC Name |

N-[2-(7-fluoro-3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-2-methylsulfanylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3S/c1-26-18-14(3-2-6-21-18)17(24)20-7-8-22-10-12-9-13(19)4-5-15(12)25-11-16(22)23/h2-6,9H,7-8,10-11H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIPSAMZRDIKDEJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCCN2CC3=C(C=CC(=C3)F)OCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(methylthio)nicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)

![(E)-2-(azetidine-1-carbonyl)-3-[4-(dimethylamino)phenyl]prop-2-enenitrile](/img/structure/B2919903.png)

![3-(2-Methoxyphenyl)-7-[(4-methoxyphenyl)methoxy]chromen-4-one](/img/structure/B2919907.png)

![N-(2,6-dichlorophenyl)-2-{[5-(2,4-dichlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2919909.png)